molecular formula C10H7ClFN3O3 B6357270 2-(4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid CAS No. 1431953-77-3

2-(4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B6357270
CAS No.: 1431953-77-3
M. Wt: 271.63 g/mol
InChI Key: FDYMFVXIXYQCGT-UHFFFAOYSA-N
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Description

2-(4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chloro-fluoro substituted phenyl ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring and the chloro-fluoro substituted phenyl ring play crucial roles in binding to the target sites and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of both the triazole ring and the chloro-fluoro substituted phenyl ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O3/c11-6-3-5(1-2-7(6)12)15-8(4-9(16)17)13-14-10(15)18/h1-3H,4H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYMFVXIXYQCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NNC2=O)CC(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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